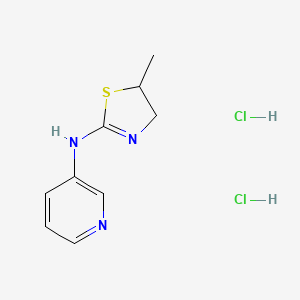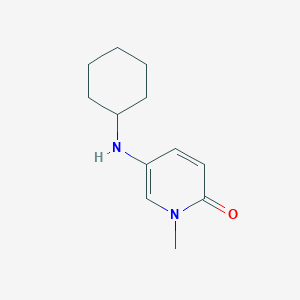
5-(Cyclohexylamino)-1-methyl-1,2-dihydropyridin-2-one
Übersicht
Beschreibung
Molecular Structure Analysis
While specific structural information for “5-(Cyclohexylamino)-1-methyl-1,2-dihydropyridin-2-one” is not available, similar compounds can be analyzed using various techniques such as NMR, FT-IR spectroscopy, and X-ray crystallography .
Chemical Reactions Analysis
Cyclohexylamine, a related compound, neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
- Cyclohexylamine, a compound closely related to 5-(Cyclohexylamino)-1-methyl-1,2-dihydropyridin-2-one, is used in the formation of various chemical compounds. For instance, it reacts with 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde to produce 5-cyclohexylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde, demonstrating its utility in nucleophilic substitution reactions (Hernandez, Portilla, Cobo, & Glidewell, 2015).
- The synthesis of fluoronaphthyridines, which have shown antibacterial properties, involves the use of cyclohexylamine derivatives. This indicates the potential of such compounds in the development of new therapeutic agents (Bouzard et al., 1992).
- In another study, the structural analysis of methyl 2,7,7‐Trimethyl‐4‐(3‐nitrophenyl)‐5‐oxo‐1,4,5,6,7,8‐hexahydroquinoline‐3‐carboxylate and similar compounds revealed insights into their molecular conformations, which is crucial for understanding their chemical properties and potential applications (Morales et al., 1996).
Application in Organic Synthesis
- Cyclohexylamine derivatives have been used in the total synthesis of complex natural products, such as Euonymine and Euonyminol Octaacetate, which have anti-HIV and P-glycoprotein inhibitory effects. This underscores the role of cyclohexylamine derivatives in the synthesis of biologically active compounds (Wang et al., 2021).
- Aza Cope rearrangement of Schiff bases derived from endo-norbornen-5-amines, involving methyl 1-(benzylideneamino)acrylate and cyclohexylamine, is another example of how these compounds contribute to advanced organic synthesis techniques (Gilchrist, Gonsalves, & Pinbo e Melo, 1993).
- The synthesis of azetidin-3-ones via the heterocyclization of α-cyclohexylamino-α′,Β′-epoxy ketones highlights the use of cyclohexylamine derivatives in producing novel heterocyclic compounds, which are often key structures in pharmaceuticals (Zvonok, Kuz’menok, & Stanishevskii, 1988).
Potential in Drug Development and Analysis
- Schiff Bases derived from compounds similar to 5-(Cyclohexylamino)-1-methyl-1,2-dihydropyridin-2-one have been used as ionophores in PVC membrane electrodes for detecting metal ions, demonstrating their potential in analytical chemistry and sensor technology (Mashhadizadeh, Sheikhshoaie, & Saeid-Nia, 2005).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(cyclohexylamino)-1-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-14-9-11(7-8-12(14)15)13-10-5-3-2-4-6-10/h7-10,13H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELWMYZRIQILHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Cyclohexylamino)-1-methyl-1,2-dihydropyridin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl[1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1422438.png)
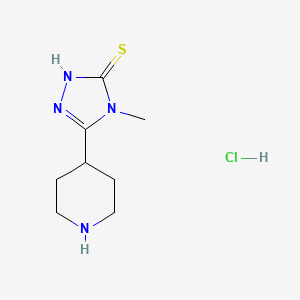
![1-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylamino)-1-ethanone hydrochloride](/img/structure/B1422440.png)
![2-Chloro-1-{4-[(2-methylphenyl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride](/img/structure/B1422443.png)

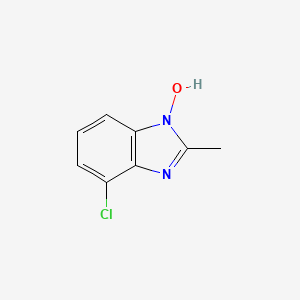
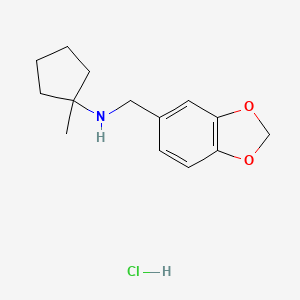
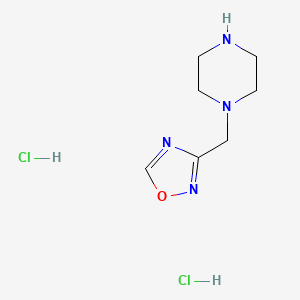
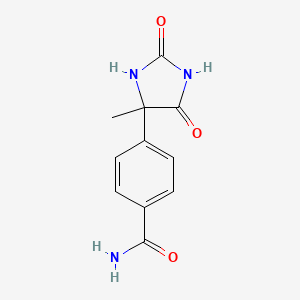

![2-chloro-N-{2-[(2-methylcyclohexyl)oxy]ethyl}acetamide](/img/structure/B1422454.png)
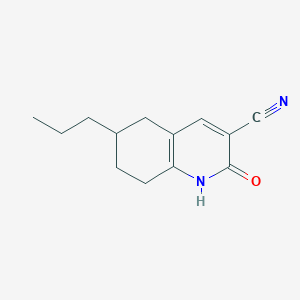
![Methyl 2-{[(3,4-difluorophenyl)methyl]amino}acetate hydrochloride](/img/structure/B1422457.png)
